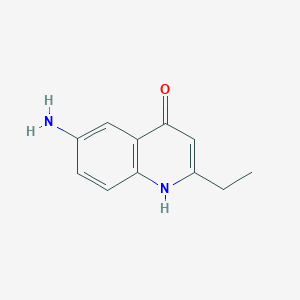

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one, can be achieved through various methods. One common approach involves the reaction of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde. In this pathway, the amino group is substituted with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only enhance the efficiency of the synthesis but also minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like ethyl 2-bromoacetate are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications .

Aplicaciones Científicas De Investigación

Anticancer Properties

BCL6 Inhibition

Recent studies have identified 6-amino quinolinone derivatives, including 6-amino-2-ethyl-1,4-dihydroquinolin-4-one, as potential inhibitors of B-cell lymphoma 6 (BCL6), a transcription factor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 is crucial for promoting the differentiation of B-cells and preventing tumorigenesis. Compounds targeting BCL6 have shown promise in preclinical models for treating oncological diseases, suggesting that this compound could be developed into a therapeutic agent for lymphomas and other cancers .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound has been optimized through various methods. For instance, one efficient synthetic approach involves the cyclization of appropriate precursors under mild conditions, yielding high purity and yield. The versatility in synthesis allows for the generation of various derivatives that may enhance biological activity or reduce toxicity .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of other biologically active compounds. Its structural framework can be modified to develop new drugs with enhanced efficacy against specific targets within cancer cells .

Cytotoxic Activity

Screening Against Cancer Cell Lines

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including NCI-N87 (gastric cancer) and DLD-1 (colon cancer). These studies indicate that modifications to the quinolinone scaffold can lead to compounds with potent anticancer activity .

Mechanistic Insights

Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Apoptosis Induction: The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.

- Cell Cycle Arrest: It can induce cell cycle arrest at various phases, preventing cancer cell proliferation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to biomolecules. This activity is crucial in preventing the initiation and progression of various diseases .

Comparación Con Compuestos Similares

- 6-Amino-2-methylquinolin-4-ol

- 6-Aminoquinoline

- 2-Ethylquinolin-4-ol

Comparison: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of an amino group and an ethyl group on the quinoline ring. This structural feature enhances its antioxidant activity and makes it a versatile compound for various applications .

Actividad Biológica

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinolinone class, characterized by its unique structure which includes an amino group at the 6-position and an ethyl group at the 2-position of the quinoline ring. This structure contributes to its diverse biological activities, including potential antitumor and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C_11H_12N_2O, with a molecular weight of approximately 188.23 g/mol. The compound's reactivity is influenced by its functional groups, particularly the amino and carbonyl groups, which allow for various chemical interactions and synthetic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism appears to involve inhibition of specific proteins associated with cancer progression, such as B-cell lymphoma 6 (BCL6) protein. In a study assessing derivatives of dihydroquinolinones, compounds similar to this compound were shown to inhibit BCL6 with an IC50 value around 2.7 μM .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino group enhances binding affinity to target proteins, while the ethyl group improves lipophilicity, potentially increasing membrane permeability .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound distinguishes it from other dihydroquinolinones. A comparative analysis with structurally similar compounds reveals the following:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline | Contains an amino group on quinoline | Antimicrobial and anticancer |

| 1-Methyl-3,4-dihydroquinolin-2(1H)-one | Methyl substitution at position 1 | Potential anti-HIV activity |

| 5-Nitroquinolinone | Nitro group at position 5 | Antineoplastic activity |

| 7-Aminoquinoline | Amino group at position 7 | Antiviral properties |

The presence of the ethyl group at position 2 enhances lipophilicity compared to other derivatives lacking this feature.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including leukemia and breast cancer cells. The mechanism involved apoptosis induction through activation of caspase pathways.

- Antimicrobial Testing : A series of tests against common pathogens revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Protein Interaction Studies : Molecular docking simulations indicated that this compound could effectively bind to BCL6 protein's active site, suggesting a potential mechanism for its antitumor effects .

Propiedades

IUPAC Name |

6-amino-2-ethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGYUUWYAWXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.